molecular formula C11H8F3N B14453437 2-Methyl-4-(trifluoromethyl)quinoline CAS No. 76068-40-1

2-Methyl-4-(trifluoromethyl)quinoline

Cat. No.: B14453437
CAS No.: 76068-40-1
M. Wt: 211.18 g/mol
InChI Key: FYFOUZVZNDMMTR-UHFFFAOYSA-N
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Description

2-Methyl-4-(trifluoromethyl)quinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of a trifluoromethyl group in the structure enhances the compound’s chemical stability and biological activity, making it a valuable molecule for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(trifluoromethyl)quinoline can be achieved through several methods, including:

    Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.

    Skraup Synthesis: This method involves the cyclization of aniline derivatives with glycerol and an oxidizing agent, such as nitrobenzene or sulfuric acid.

    Microwave-Assisted Synthesis: This modern approach uses microwave irradiation to accelerate the reaction rate and improve yields.

Industrial Production Methods

Industrial production of this compound often involves large-scale Friedländer or Skraup synthesis, optimized for high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents, nucleophiles.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinolines.

    Substitution: Various substituted quinolines with different functional groups.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(trifluoromethyl)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The quinoline ring can interact with nucleic acids and proteins, inhibiting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Methylquinoline: Lacks the trifluoromethyl group, resulting in lower biological activity and stability.

    4-(Trifluoromethyl)quinoline: Similar structure but lacks the methyl group at the 2-position, affecting its chemical properties and reactivity.

    2,4-Dimethylquinoline: Lacks the trifluoromethyl group, leading to different biological and chemical properties.

Uniqueness

2-Methyl-4-(trifluoromethyl)quinoline is unique due to the presence of both the methyl and trifluoromethyl groups, which enhance its chemical stability, lipophilicity, and biological activity. These properties make it a valuable compound for various applications in medicinal chemistry, material science, and agriculture .

Properties

CAS No.

76068-40-1

Molecular Formula

C11H8F3N

Molecular Weight

211.18 g/mol

IUPAC Name

2-methyl-4-(trifluoromethyl)quinoline

InChI

InChI=1S/C11H8F3N/c1-7-6-9(11(12,13)14)8-4-2-3-5-10(8)15-7/h2-6H,1H3

InChI Key

FYFOUZVZNDMMTR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(F)(F)F

Origin of Product

United States

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